molecular formula C19H19ClN2O3 B11508188 [4-(Benzo[1,3]dioxol-5-ylmethyl)piperazin-1-yl](4-chlorophenyl)methanone

[4-(Benzo[1,3]dioxol-5-ylmethyl)piperazin-1-yl](4-chlorophenyl)methanone

Cat. No.: B11508188
M. Wt: 358.8 g/mol
InChI Key: WVBQFRCKVWNAOE-UHFFFAOYSA-N
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Description

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chlorobenzoyl)piperazine is a complex organic compound that features a benzodioxole moiety, a chlorobenzoyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chlorobenzoyl)piperazine typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.

    Coupling with Piperazine: The final step involves the coupling of the benzodioxole and chlorobenzoyl intermediates with piperazine under basic conditions, often using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chlorobenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.

    Reduction: The chlorobenzoyl group can be reduced to a chlorobenzyl alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones derived from the benzodioxole moiety.

    Reduction: Chlorobenzyl alcohols.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chlorobenzoyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chlorobenzoyl)piperazine involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: Shares the benzodioxole moiety but lacks the piperazine and chlorobenzoyl groups.

    4-(2H-1,3-benzodioxol-5-yl)butan-2-ol: Another benzodioxole derivative with different functional groups.

Uniqueness

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chlorobenzoyl)piperazine is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C19H19ClN2O3/c20-16-4-2-15(3-5-16)19(23)22-9-7-21(8-10-22)12-14-1-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2

InChI Key

WVBQFRCKVWNAOE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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